4-Azidoaniline

描述

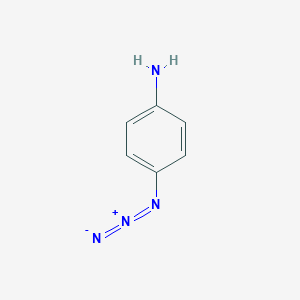

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-azidoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMVDPYHLFEAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164033 | |

| Record name | 4-Azidoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14860-64-1 | |

| Record name | 4-Azidoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Azidoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and applications of 4-Azidoaniline (also known as p-Azidoaniline), a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. This document details its physicochemical properties, reactivity of its key functional groups—the amine and the azide—and provides detailed experimental protocols for its synthesis and common applications. Particular emphasis is placed on its utility in bioconjugation via "click chemistry" and as a photoaffinity labeling reagent.

Physicochemical Properties

This compound is a valuable building block possessing both a nucleophilic aromatic amine and a photoreactive, bioorthogonal azide group. It is most commonly available and handled as its hydrochloride salt to improve stability.

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | p-Azidoaniline, 1-Amino-4-azidobenzene | [1][2] |

| CAS Number | 14860-64-1 (free base), 91159-79-4 (hydrochloride) | [1][3][4] |

| Molecular Formula | C₆H₆N₄ | [1][2] |

| Molecular Weight | 134.14 g/mol (free base), 170.60 g/mol (hydrochloride) | [1][3][4] |

| Appearance | Yellow to brown powder | |

| Melting Point | 165 °C (decomposes) (hydrochloride) | [3][5] |

Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Technique | Feature | Expected Observation |

| IR Spectroscopy | Azide (-N₃) stretch | Strong, sharp absorption at ~2100-2150 cm⁻¹[6] |

| Amine (N-H) stretch | Two distinct peaks in the 3300-3500 cm⁻¹ region[6] | |

| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) in the aromatic region (~6.5-7.5 ppm) |

| Amine Protons | A broad singlet | |

| ¹³C NMR | Aromatic Carbons | Four signals in the aromatic region |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z ≈ 134.06 (for the free base)[6] |

Note: Specific quantitative data for the pKa, a comprehensive solubility profile in various solvents, and the UV-Vis absorption maximum (λmax) with molar absorptivity (ε) for this compound were not definitively available in the searched literature. The UV-Vis spectrum of an aniline derivative is influenced by its substituents. Aniline exhibits absorption maxima at approximately 230 nm and 280 nm. The presence of the azide group is expected to shift these absorption bands.

Reactivity and Chemical Transformations

The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Reactions of the Amino Group

The aromatic amine functionality of this compound undergoes typical reactions of anilines.[7]

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce other functionalities or to protect the amino group during reactions involving the azide.[6]

-

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6] The resulting diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions or for use in azo coupling reactions to form azo dyes.[6]

Reactions of the Azido Group

The azide group is a high-energy, versatile functional handle primarily used in bioorthogonal chemistry.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. This compound reacts efficiently and regiospecifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained cyclooctyne. The relief of ring strain provides the driving force for the reaction, making it suitable for applications in living systems where the cytotoxicity of copper is a concern.

-

Staudinger Ligation: The azide can react with a triarylphosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which can then be trapped by an electrophile in a Staudinger ligation.

-

Photoreactivity (Photoaffinity Labeling): Upon UV irradiation, the aryl azide group can lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds in proximity, or undergo other reactions, leading to the formation of a covalent bond with a nearby molecule. This property is exploited in photoaffinity labeling to identify and study non-covalent interactions between a ligand and its biological target.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound.

Synthesis of this compound

A common laboratory synthesis of this compound starts from the readily available 4-nitroaniline. The process involves the reduction of the nitro group to an amine, followed by diazotization and azidation.

3.1.1. Step 1: Reduction of 4-Nitroaniline to p-Phenylenediamine

-

Materials: 4-Nitroaniline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of 4-nitroaniline at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the solution is strongly basic.

-

Extract the product, p-phenylenediamine, with an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

3.1.2. Step 2: Diazotization of p-Phenylenediamine and Azidation

-

Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, sodium azide, water.

-

Procedure:

-

Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

-

In a separate beaker, dissolve sodium azide in water and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature overnight.

-

Extract the product, this compound, with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound.

-

Materials: this compound, alkyne-functionalized molecule, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

-

Procedure:

-

Dissolve the alkyne-functionalized molecule and a slight excess of this compound in the chosen solvent system.

-

Prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the triazole product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.

-

Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using this compound as a photoaffinity labeling probe to identify protein-ligand interactions.

-

Materials: A derivative of this compound functionalized with a ligand of interest, a biological sample containing the target protein (e.g., cell lysate or purified protein), UV lamp (typically emitting at 254-365 nm), SDS-PAGE reagents, and mass spectrometry equipment.

-

Procedure:

-

Incubation: Incubate the this compound-based probe with the biological sample to allow for binding to the target protein.

-

UV Irradiation: Irradiate the sample with UV light to activate the azide group, leading to the formation of the reactive nitrene and covalent cross-linking to the target protein.

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the proteins (e.g., by Coomassie staining, silver staining, or autoradiography if a radiolabeled probe was used).

-

Identify the covalently labeled protein band(s).

-

-

Protein Identification: Excise the band(s) of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the protein and the site of modification by mass spectrometry.

-

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound from 4-Nitroaniline.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a CuAAC "click chemistry" reaction.

Photoaffinity Labeling Workflow

Caption: Experimental workflow for photoaffinity labeling.

Safety and Handling

This compound and its hydrochloride salt are toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Organic azides are potentially explosive and should be handled with caution, avoiding heat, shock, and friction. Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1]

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its dual functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of complex molecular probes, bioconjugates, and functionalized materials. The reliable and efficient reactivity of its azide group in "click chemistry" and its utility in photoaffinity labeling have solidified its importance in modern chemical research. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this powerful molecule into their studies.

References

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H6N4 | CID 84674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 91159-79-4 [sigmaaldrich.com]

- 4. 4-叠氮苯胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride | CAS#:91159-79-4 | Chemsrc [chemsrc.com]

- 6. This compound | High-Purity Reagent for Research [benchchem.com]

- 7. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Azidoaniline for Laboratory Use

This guide provides a comprehensive overview of a common and reliable method for the synthesis and subsequent purification of 4-azidoaniline, a versatile intermediate in chemical and pharmaceutical research. The procedures outlined are intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Disclaimer: This protocol involves the use of potentially hazardous and explosive materials, specifically sodium azide and the resulting organic azides. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Organic azides can be sensitive to heat, shock, and strong acids, which may catalyze explosive decomposition.

Synthesis of this compound

The most common laboratory synthesis of this compound begins with p-nitroaniline. The process involves three key steps: diazotization of p-nitroaniline, conversion of the resulting diazonium salt to 4-azidonitrobenzene, and finally, the selective reduction of the nitro group to yield the target compound, this compound.

Chemical Reaction Pathway

The overall transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound from 4-nitroaniline.

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Step 1: Diazotization of 4-Nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The addition of nitrous acid to primary aromatic amines results in the formation of diazonium salts.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzene diazonium salt solution.

Step 2: Formation of 4-Azidonitrobenzene

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium azide solution to the previously prepared diazonium salt solution. CAUTION: This reaction releases nitrogen gas and is exothermic. Maintain vigorous stirring and keep the temperature strictly below 10 °C to prevent uncontrolled decomposition.

-

After the addition is complete, allow the mixture to stir for 1-2 hours at 0-5 °C.

-

The resulting precipitate, 4-azidonitrobenzene, is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.

Step 3: Reduction of 4-Azidonitrobenzene to this compound

-

In a round-bottom flask, dissolve the crude 4-azidonitrobenzene in methanol.

-

Prepare a solution of sodium sulfide nonahydrate in water and add it portion-wise to the methanolic solution of 4-azidonitrobenzene.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains impurities and requires purification. Column chromatography followed by recrystallization is a highly effective method to obtain high-purity this compound.

Purification and Analysis Workflow

The overall process from crude product to final, characterized material is outlined below.

An In-Depth Technical Guide to 4-Azidoaniline for Researchers and Drug Development Professionals

Introduction: 4-Azidoaniline is a versatile chemical compound of significant interest in chemical biology, drug discovery, and materials science. Its unique bifunctional nature, possessing both a reactive azide group and a primary amine on a phenyl ring, makes it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and pathway interactions relevant to researchers and scientists.

Core Chemical and Physical Data

This compound is most commonly available as its hydrochloride salt, which exhibits greater stability. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 14860-64-1[1] | 91159-79-4[2][3] |

| Molecular Formula | C₆H₆N₄[1] | C₆H₆N₄ · HCl |

| Molecular Weight | 134.14 g/mol [1] | 170.60 g/mol [2][3] |

| Appearance | - | - |

| Melting Point | - | 165 °C (decomposes)[2][3] |

| Solubility | - | - |

| IUPAC Name | This compound[1] | This compound;hydrochloride |

| Synonyms | p-Azidoaniline, 4-Aminophenyl azide[1] | 4-Aminophenyl azide hydrochloride |

Synthesis of this compound: An Experimental Protocol

The synthesis of aryl azides from anilines is a well-established method involving a two-step, one-pot diazotization-azidation reaction.[2] This process is highly adaptable for producing this compound.

Reaction Scheme:

The synthesis proceeds in two main stages:

-

Diazotization: The primary amine of a starting aniline (e.g., p-phenylenediamine or a protected aniline derivative) is converted into a diazonium salt using sodium nitrite under acidic conditions.

-

Azide Displacement: The in situ generated diazonium salt is then reacted with sodium azide to yield the final aryl azide product.

Detailed Methodology:

-

Aniline Dissolution: In a round-bottom flask fitted with a magnetic stirrer, dissolve the chosen aniline precursor (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3-4 equivalents) and deionized water.

-

Cooling: Immerse the flask in an ice bath and stir vigorously until the temperature of the solution is between 0 and 5 °C. It is critical to maintain this temperature during the subsequent diazotization step.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of deionized water. Using an addition funnel, add this sodium nitrite solution dropwise to the chilled aniline solution. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.

-

Azidation: Once the diazotization is complete, slowly add a solution of sodium azide (1.1-1.3 equivalents) in deionized water to the reaction mixture. The addition is typically carried out at 0 °C, and then the reaction is allowed to slowly warm to room temperature. Vigorous nitrogen gas evolution is usually observed.

-

Workup: After the reaction is complete (as monitored by TLC), transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified, typically by flash column chromatography, to yield the pure this compound.

Safety Precautions: Diazonium salts can be explosive when isolated in a dry state; this protocol is designed for their in situ generation and use.[2] Sodium azide is highly toxic and can form explosive heavy metal azides. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Key Applications and Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of powerful, reliable, and selective reactions.[4][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[4][5][6] This reaction is widely used for bioconjugation, labeling of biomolecules, and in materials science.[4][]

Protocol for Bioconjugation using CuAAC:

This protocol is a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein) with an azide-containing molecule like this compound.

-

Prepare Stock Solutions:

-

Copper Source: 100 mM CuSO₄ in water.[8]

-

Ligand: 200 mM THPTA (a water-soluble ligand that stabilizes the Cu(I) catalyst) in water.[8]

-

Reducing Agent: 100 mM sodium ascorbate in water (prepare fresh).[8]

-

Azide Reagent: 10 mM this compound in DMSO or an appropriate buffer.

-

Alkyne Biomolecule: Your alkyne-modified protein or DNA in a suitable buffer (e.g., PBS).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide reagent. An excess of the azide (4-50 equivalents) is often used.[8][9]

-

Prepare the catalyst premix by incubating CuSO₄ and the THPTA ligand in a 1:2 ratio for a few minutes.[9][10]

-

Add the THPTA/CuSO₄ premix to the biomolecule/azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8][10]

-

-

Incubation:

-

Purification:

-

The resulting labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.[9]

-

Photoaffinity Labeling

Aryl azides, such as this compound, can function as photoaffinity labels. Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding pocket of a protein. This technique is invaluable for identifying and mapping ligand-protein interactions.[11][12]

General Principle of Photoaffinity Labeling:

-

A probe molecule is synthesized by incorporating an aryl azide (like a derivative of this compound) into a ligand that binds to a target protein.

-

The probe is incubated with the protein to allow for binding.

-

The mixture is irradiated with UV light, activating the azide to form a nitrene.

-

The nitrene reacts nonspecifically with residues in the binding site, forming a covalent cross-link.

-

The covalently labeled protein can then be identified and the binding site mapped using techniques like mass spectrometry.[11]

Role in Probing Signaling Pathways

This compound and its derivatives have been utilized to study complex biological signaling pathways.

G-Protein Signaling

This compound hydrochloride has been described as a guanine nucleotide-binding protein (G protein) antagonist. G-protein-coupled receptors (GPCRs) are a major class of cell surface receptors that, upon activation, interact with heterotrimeric G proteins (Gα, Gβ, Gγ).[13] An antagonist would block this interaction, thereby inhibiting downstream signaling. This makes azidoaniline derivatives useful tools for dissecting the role of specific G proteins in cellular processes.

Epidermal Growth Factor Receptor (EGFR) Signaling

Some reports indicate that this compound hydrochloride can activate Epidermal Growth Factor Receptors (EGFR).[14][15][16][17] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[15][16][18] Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the MAPK pathway.[17] A compound that activates this receptor could be used to study the consequences of EGFR signaling in various cellular contexts.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its utility in click chemistry for bioconjugation and as a photoaffinity label for mapping molecular interactions provides a broad range of applications. Furthermore, its potential to modulate key signaling pathways, such as those involving G-proteins and EGFR, makes it a valuable probe for fundamental biological research. The experimental protocols provided herein offer a starting point for the synthesis and application of this important compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. bioclone.net [bioclone.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 8. confluore.com [confluore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparing the Epidermal Growth Factor Interaction with Four Different Cell Lines: Intriguing Effects Imply Strong Dependency of Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Azidoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Azidoaniline, a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is for this compound hydrochloride, analyzed in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d6 exhibits characteristic signals for the aromatic protons. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the azido group, the aromatic protons are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.15 | d | 8.6 | 2H, Ar-H ortho to -NH₂ |

| 6.85 | d | 8.6 | 2H, Ar-H ortho to -N₃ |

| 5.50 (broad) | s | - | 3H, -NH₃⁺ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound hydrochloride in DMSO-d6 shows four distinct signals for the aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-NH₂ |

| 135.8 | C-N₃ |

| 120.5 | CH ortho to -N₃ |

| 115.1 | CH ortho to -NH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum of this compound hydrochloride, typically recorded as a Nujol mull or using an Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amine salt) |

| ~2110 | Strong, Sharp | N₃ asymmetric stretching |

| ~1600 | Medium | Aromatic C=C stretching |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1290 | Medium | N₃ symmetric stretching |

| ~830 | Strong | para-disubstituted C-H out-of-plane bending |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a polar solvent like ethanol typically displays absorption bands corresponding to π → π* transitions of the aromatic system and the azido group.

| λmax (nm) | Solvent |

| ~280 | Ethanol |

| ~240 | Ethanol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

IR Spectroscopy

For ATR-FTIR, a small amount of the solid this compound hydrochloride is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For a Nujol mull, a few milligrams of the sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two KBr or NaCl plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or the Nujol between salt plates is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-grade solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. The spectrum is recorded in a 1 cm path length quartz cuvette using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The solvent is used as the reference.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of 4-Azidoaniline

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 4-azidoaniline, a critical reagent in bioconjugation and medicinal chemistry. Understanding these fundamental properties is paramount for its effective use in the synthesis of novel therapeutics and functionalized materials. This document offers a compilation of available data, predictive assessments based on structural analogs, and standardized protocols for in-house determination.

Executive Summary

This compound is a versatile molecule whose utility is intrinsically linked to its behavior in various solvent systems and its chemical robustness. This guide consolidates known data on its solubility and stability, offering a foundational resource for laboratory applications. While quantitative solubility data for this compound is not extensively published, this guide provides estimations based on the well-characterized solubility of its parent compound, aniline. Furthermore, critical stability information, extrapolated from data on its hydrochloride salt and general knowledge of aryl azides, is presented to ensure safe handling and optimal reaction conditions.

Solubility Profile

Precise, quantitative solubility data for this compound in common laboratory solvents is limited in publicly accessible literature. However, a qualitative and estimated solubility profile can be constructed based on the known properties of its parent molecule, aniline, and the physicochemical characteristics of the azido functional group. The azide group (-N₃) is a relatively small and moderately polar addition to the aniline structure, which is not expected to dramatically alter its solubility in a range of organic solvents.

Table 1: Quantitative and Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | IUPAC Name | Predicted Solubility of this compound | Rationale & Supporting Data |

| Water | Water | Sparingly Soluble | Aniline has a known solubility of 3.6 g/100 mL at 20°C[1]. The addition of the azide group may slightly decrease aqueous solubility. |

| Ethanol | Ethanol | Soluble / Miscible | Aniline is miscible with ethanol[2]. This compound is expected to exhibit similar high solubility. |

| Methanol | Methanol | Soluble / Miscible | Aniline is miscible with methanol[2]. This compound hydrochloride is reported to be soluble in methanol. |

| Acetone | Propan-2-one | Soluble / Miscible | Aniline is miscible with acetone[2]. |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble / Miscible | Aniline is miscible with DMSO[3]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Dichloromethane | Soluble / Miscible | Aniline is miscible with dichloromethane (a chlorinated solvent similar to chloroform and carbon tetrachloride with which aniline is miscible). |

Stability Considerations

The stability of this compound is a critical factor for its safe storage and handling, as well as for the successful execution of chemical reactions. The information below is largely derived from safety data for this compound hydrochloride and general chemical principles for aryl azides.

Table 2: Stability and Incompatibility Profile of this compound

| Condition | Stability Profile | Recommendations & Incompatible Materials |

| Thermal Stability | Heat-sensitive. Organic azides can be thermally unstable and may decompose explosively, especially at elevated temperatures. The melting point of this compound hydrochloride is reported as 165 °C with decomposition[4]. | Avoid heating unless necessary for a reaction. Store in a cool, dry place. Keep away from heat, sparks, and open flames. |

| Light Sensitivity | Potentially light-sensitive. Aromatic azides can be susceptible to photolytic decomposition. | Store in a tightly sealed, light-resistant container. |

| Acid/Base Stability | Sensitive to strong acids and bases. Strong acids can protonate the amino group and may catalyze the decomposition of the azide. Strong bases are generally incompatible. | Avoid contact with strong acids and bases. |

| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents. These can react violently with the azide functional group. | Keep away from strong oxidizing agents (e.g., nitrates, peroxides) and reducing agents. |

| Metal Contamination | Sensitive to certain metals. Traces of metallic salts can catalyze explosive decomposition of organic azides. | Avoid contact with metal spatulas and equipment where possible, especially heavy metals. |

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following standardized experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility

This method, often referred to as the shake-flask method, is considered the gold standard for determining the thermodynamic solubility of a compound.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Workflow for Chemical Stability Assessment

Caption: General workflow for assessing the chemical stability of this compound.

Handling and Storage Recommendations

Given the stability profile of this compound, the following handling and storage procedures are recommended to ensure safety and maintain the integrity of the compound.

Logical Flow for Safe Handling and Storage

Caption: Recommended procedures for the safe handling and storage of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While a comprehensive set of quantitative data remains to be fully elucidated in the scientific literature, the provided estimations and experimental protocols offer a robust framework for the effective and safe utilization of this important chemical entity. Researchers are encouraged to perform their own specific solubility and stability assessments as required by their experimental designs.

References

The Versatility of 4-Azidoaniline in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology, the quest to understand and manipulate biological processes at a molecular level necessitates tools that are both precise and versatile. 4-Azidoaniline has emerged as a cornerstone reagent, empowering researchers to investigate protein-protein interactions, identify drug targets, and develop novel therapeutic agents. Its utility stems from the unique properties of the azide functional group, which can be transformed into a highly reactive nitrene upon photolysis or participate in bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Core Applications of this compound

The applications of this compound in chemical biology are primarily centered around three key areas: photoaffinity labeling, chemical cross-linking, and its role as a versatile building block for the synthesis of chemical probes.

Photoaffinity Labeling: Unmasking Molecular Interactions

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of a small molecule or ligand within a complex biological system. Probes incorporating a this compound moiety, or a derivative thereof, are inert in the dark but upon UV irradiation, the azide group releases nitrogen gas to form a highly reactive nitrene. This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of a target protein, thus permanently "labeling" it.

This technique has been instrumental in identifying the binding sites of drugs and endogenous ligands on their protein targets. For instance, derivatives of this compound have been used to label the Kir6.2 subunit of ATP-sensitive potassium channels and the peptide binding site of prolyl 4-hydroxylase.

Chemical Cross-Linking: Mapping Protein Architecture

Understanding the spatial arrangement of proteins within a complex is crucial to elucidating their function. Cross-linking reagents built upon a this compound scaffold can be used to covalently link interacting proteins. Upon photoactivation, the azido group forms a nitrene that can react with a neighboring protein, effectively "freezing" the interaction for subsequent analysis by techniques such as mass spectrometry. This approach provides valuable insights into the architecture of multi-protein complexes.

A Versatile Synthetic Building Block

The primary amine and the azide group of this compound provide two reactive handles for chemical modification, making it an ideal starting material for the synthesis of a wide array of chemical probes. The amine can be readily acylated or alkylated to attach a ligand of interest, while the azide can be used for photo-cross-linking or for conjugation to other molecules via click chemistry. This modularity allows for the creation of customized probes for a variety of applications, including fluorogenic probes for bioimaging.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound derivatives in chemical biology.

| Application | Probe/Reagent | Target | Quantitative Data | Reference |

| Photoaffinity Labeling | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 | Prolyl 4-hydroxylase | 2 moles of probe per mole of enzyme for 100% inactivation | [1] |

| Cross-Linking | N-[4-(p-azido-m-[125I]iodophenylazo)benzoyl]-3-aminopropyl-N'-oxysulfosuccinimide ester | Human IgG | 1.1% of radioactive label transferred to the heavy chain | [2] |

| Synthesis | Benzyl azides with ortho/para electron-withdrawing groups | Substituted anilines | 60-90% yield | [3] |

Key Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways is essential for understanding the practical application of this compound in research. The following diagrams, generated using the DOT language, illustrate these processes.

General Workflow for Photoaffinity Labeling

Caption: A generalized workflow for identifying protein targets using a this compound-based photoaffinity probe.

Synthesis of a this compound-Based Chemical Probe

Caption: A representative synthetic scheme for creating a chemical probe from this compound and a ligand containing a carboxylic acid.

Hypothetical Signaling Pathway Elucidation

Caption: A diagram illustrating how a this compound probe targeting a known protein can identify unknown interactors in a signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for the key applications of this compound. These should be adapted and optimized for specific experimental systems.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

Materials:

-

This compound-based photoaffinity probe

-

Cell lysate containing the target protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (e.g., 254 nm or 365 nm, depending on the probe's absorbance maximum)

-

SDS-PAGE reagents

-

Appropriate detection reagents (e.g., streptavidin-HRP for biotinylated probes, or autoradiography film for radiolabeled probes)

Procedure:

-

Incubation: To the cell lysate, add the photoaffinity probe to the desired final concentration (typically in the low micromolar to nanomolar range). Incubate the mixture for 1 hour at 4°C with gentle agitation to allow the probe to bind to its target.

-

Competition Control (Optional): In a separate sample, pre-incubate the cell lysate with a 100-fold molar excess of a non-photoreactive competitor ligand for 30 minutes before adding the photoaffinity probe. This will help to distinguish specific from non-specific labeling.

-

UV Irradiation: Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength for 10-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.

-

SDS-PAGE Analysis: Add SDS-PAGE sample buffer to the irradiated samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE.

-

Detection: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) and detect the labeled protein using the appropriate method (e.g., Western blotting with a streptavidin-HRP conjugate for biotinylated probes). A specifically labeled band should appear at the molecular weight of the target protein, and its intensity should be reduced in the competition control sample.

Protocol 2: Chemical Cross-Linking of Interacting Proteins

Materials:

-

A homobifunctional or heterobifunctional cross-linking reagent based on this compound.

-

Purified interacting proteins or a cell lysate.

-

Cross-linking buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0). Avoid amine-containing buffers like Tris.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Reaction Setup: Combine the interacting proteins in the cross-linking buffer. Add the cross-linking reagent (typically from a stock solution in DMSO) to the desired final concentration.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.

-

Photoactivation (if applicable): If using a photo-reactive cross-linker, irradiate the sample with UV light as described in Protocol 1.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to the cross-linked protein complex is indicative of a successful reaction. The identity of the cross-linked partners can be confirmed by Western blotting or mass spectrometry.

Protocol 3: Synthesis of a this compound-Derived Amide Probe

Materials:

-

This compound hydrochloride

-

A carboxylic acid-containing ligand of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid ligand and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Coupling Reaction: In a separate flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF and add TEA or DIEA (2.2 equivalents) to neutralize the hydrochloride and act as a base. Add the activated ester solution from step 1 to the this compound solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the final amide probe.

-

Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of chemical biologists. Their utility in photoaffinity labeling, cross-linking, and as synthetic precursors for custom probes provides a powerful and versatile platform for dissecting complex biological processes. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in their pursuit of new scientific discoveries and therapeutic innovations. As new bioorthogonal reactions and analytical techniques continue to emerge, the applications of this remarkable molecule are poised to expand even further, promising deeper insights into the molecular machinery of life.

References

- 1. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 125I-labeled crosslinking reagent that is hydrophilic, photoactivatable, and cleavable through an azo linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

4-Azidoaniline: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive azide group and an amino group on a benzene ring, allows for diverse chemical transformations. The azide moiety is a precursor for the formation of triazoles through [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The amino group, either directly or after reduction of the azide, enables the construction of fused heterocyclic systems such as benzimidazoles and quinoxalines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the utility of this compound as a building block for these important classes of heterocycles, complete with experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The azide functionality of this compound readily participates in [3+2] cycloaddition reactions with alkynes to furnish 1,2,3-triazoles. The most prominent of these methods is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

General Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

Quantitative Data for Triazole Synthesis

The CuAAC reaction is known for its high yields and mild reaction conditions. Below is a summary of typical reaction parameters for the synthesis of 1-(4-aminophenyl)-1,2,3-triazoles from this compound.

| Alkyne Reactant | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 95 | [Generic Protocol] |

| Propargyl alcohol | CuI, DIPEA | THF | RT | 8 | 92 | [Generic Protocol] |

| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 50 | 6 | 88 | [Generic Protocol] |

| Ethyl propiolate | Cu(OAc)₂ | CH₃CN/H₂O | RT | 24 | 90 | [1] |

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)-4-phenyl-1H-1,2,3-triazole

Materials:

-

This compound (1.0 mmol, 134.14 mg)

-

Phenylacetylene (1.1 mmol, 112.33 mg, 0.12 mL)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.1 mmol, 19.8 mg)

-

tert-Butanol (5 mL)

-

Water (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve this compound in a mixture of tert-butanol and water (1:1, 10 mL).

-

Add phenylacetylene to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water (1 mL).

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 2:1) to afford the pure 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole as a solid.[2][3]

Synthesis of Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, its amino group allows for its conversion into an o-phenylenediamine derivative, or the azide can be reduced in situ followed by condensation. A common strategy involves the reduction of the azide to an amino group, yielding p-phenylenediamine, which is a symmetrical diamine. For the purpose of demonstrating the utility of the aniline moiety, a more general protocol for o-phenylenediamines is presented, which would be applicable to a derivative of this compound where the second amino group is introduced ortho to the existing one. A more direct, albeit less common, approach involves a one-pot reductive cyclization.

General Reaction Scheme:

Caption: General synthesis of quinoxalines from o-phenylenediamines.

Quantitative Data for Quinoxaline Synthesis

The condensation reaction to form quinoxalines is generally high-yielding. The table below provides examples of reaction conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Ethanol | Reflux | 2 | 92 | [4] |

| 4-Methyl-1,2-phenylenediamine | Benzil | Acetic Acid | 100 | 1 | 95 | [5] |

| o-Phenylenediamine | Glyoxal | Water | 90 | 0.1 | 88 | [6] |

| 4-Chloro-1,2-phenylenediamine | Benzil | Ethanol | Reflux | 3 | 89 | [7] |

Experimental Protocol: One-Pot Reductive Cyclization for Quinoxaline Synthesis

This protocol describes a one-pot synthesis of 2,3-diphenylquinoxaline from 2-nitroaniline, which can be conceptually adapted for a starting material like 2-amino-4-azidonitrobenzene, where both nitro and azido groups are reduced.

Materials:

-

o-Nitroaniline (1 mmol)

-

Benzil (1 mmol)

-

Zinc dust (3 mmol)

-

Sodium bisulfite (NaHSO₃) (3 mmol)

-

Water (10 mL)

Procedure:

-

To a suspension of o-nitroaniline and benzil in water, add zinc dust and sodium bisulfite.

-

Heat the reaction mixture at 100°C with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired quinoxaline derivative.[8]

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocycles that can be synthesized using this compound as a precursor. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. Similar to quinoxaline synthesis, this requires the initial reduction of the azide group of this compound (or a derivative with an ortho amino group) to form the corresponding diamine.

General Reaction Scheme:

Caption: General synthesis of benzimidazoles from o-phenylenediamines.

Quantitative Data for Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamines is a robust reaction with generally good to excellent yields.

| o-Phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Benzaldehyde | p-TsOH / DMF | 80 | 2-3 | 90 | [9] |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | In(OTf)₃ / Solvent-free | RT | 0.5 | 98 | [10] |

| 4-Methyl-1,2-phenylenediamine | Formic acid | Reflux | 2 | 85 | [11] | |

| o-Phenylenediamine | Acetic acid | 4N HCl | Reflux | 2 | 92 | [Generic Protocol] |

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.

Materials:

-

o-Phenylenediamine (0.01 mol)

-

Substituted aldehyde (0.01 mol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Dimethylformamide (DMF) (3 mL)

Procedure:

-

In a round-bottom flask, mix the o-phenylenediamine, the aldehyde, and DMF.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the mixture at 80°C with stirring for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a solution of sodium carbonate in water with stirring.

-

Filter the precipitated product, wash with water, and dry to obtain the crude benzimidazole derivative.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[9]

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound are of great interest due to their potential biological activities. Quinoxaline and benzimidazole derivatives, in particular, have been extensively studied as anticancer agents.

Quinoxaline Derivatives and Apoptosis

Many quinoxaline derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells. One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 7. acgpubs.org [acgpubs.org]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijariie.com [ijariie.com]

- 11. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]

The Pivotal Role of 4-Azidoaniline in the Advancement of Chemical Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug discovery, the development of sophisticated tools to probe and understand complex biological systems is paramount. Among the versatile chemical entities employed for this purpose, 4-azidoaniline has emerged as a cornerstone building block for the synthesis of a diverse array of chemical probes. Its unique combination of a photoreactive azide group and a versatile aniline moiety allows for its incorporation into a wide range of molecular scaffolds, enabling researchers to dissect signaling pathways, identify protein targets, and elucidate the mechanisms of action of bioactive molecules. This technical guide provides a comprehensive overview of the role of this compound in chemical probe development, detailing its applications in photoaffinity labeling and click chemistry, providing experimental protocols, and presenting key quantitative data.

Core Applications of this compound in Chemical Probe Design

This compound serves as a critical bifunctional linker in the construction of chemical probes, primarily through two powerful bioorthogonal chemistry techniques: photoaffinity labeling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

1. Photoaffinity Labeling (PAL): The aryl azide group of this compound is intrinsically photoreactive. Upon irradiation with UV light, it releases dinitrogen gas to form a highly reactive nitrene intermediate. This transient species can then form a covalent bond with nearby molecules, typically amino acid residues within the binding pocket of a target protein. This process of photo-crosslinking permanently attaches the probe to its interacting partner, enabling subsequent identification and characterization. Probes incorporating the this compound moiety are designed to bind non-covalently to their target protein in the dark. Subsequent UV activation triggers the covalent linkage, effectively "trapping" the protein-ligand interaction.

2. Click Chemistry: The azide functionality of this compound is also a key participant in CuAAC reactions. This highly efficient and specific reaction involves the coupling of an azide with a terminal alkyne to form a stable triazole linkage. This "click" reaction allows for the modular construction of chemical probes. For instance, a targeting ligand can be functionalized with this compound, and a reporter molecule (e.g., a fluorophore or a biotin tag) can be equipped with an alkyne. The two components can then be efficiently joined together using click chemistry. This modular approach simplifies the synthesis of complex probes and allows for the easy variation of either the targeting or the reporting moiety.

Data Presentation: Physicochemical and Biological Properties

The utility of this compound-based probes is underpinned by their specific physicochemical and biological properties. The following table summarizes key quantitative data for this compound hydrochloride and a representative kinase inhibitor probe derived from it.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Biological Activity (Ki, nM) |

| This compound hydrochloride | C₆H₇ClN₄ | 170.60 | 165 (dec.) | ¹H NMR (DMSO-d₆): δ 7.15 (d, 2H), 6.95 (d, 2H), 3.95 (s, 3H). ¹³C NMR, IR, and MS data are available in public databases.[1] | Not Applicable |

| "Clickable" 4-Anilinoquinazoline Kinase Inhibitor (example) | Varies | Varies | Varies | Varies depending on the specific structure. | Varies depending on the target kinase. For example, some derivatives show potent inhibition of kinases like Aurora Kinase and p38 MAP Kinase.[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-based probe and its application in a typical photoaffinity labeling experiment.

Protocol 1: Synthesis of a 4-Azidobenzoyl-Containing Probe

This protocol describes the synthesis of a generic photoaffinity probe by acylating a targeting ligand (containing a primary or secondary amine) with 4-azidobenzoyl chloride.

Materials:

-

Targeting ligand with a free amine group

-

4-Azidobenzoyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the targeting ligand (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Et₃N or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve 4-azidobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Add the 4-azidobenzoyl chloride solution dropwise to the stirring solution of the targeting ligand and base.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-azidobenzoyl-containing probe.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Photo-crosslinking in Live Cells and Target Identification

This protocol outlines a general procedure for using a this compound-based photoaffinity probe to identify its protein targets in living cells.[3]

Materials:

-

Live cells expressing the target of interest

-

Cell culture medium

-

This compound-based photoaffinity probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotin-alkyne or fluorophore-alkyne reporter tag

-

Click chemistry reagents (Copper(II) sulfate, sodium ascorbate, THPTA or other copper-chelating ligand)

-

Streptavidin-agarose beads (for biotinylated probes)

-

SDS-PAGE gels and western blotting reagents or mass spectrometry facility

Procedure:

-

Probe Incubation: Treat live cells with the this compound-based photoaffinity probe at a predetermined concentration and for a specific duration to allow for target binding. A vehicle control (DMSO) should be run in parallel.

-

UV Irradiation: Wash the cells with PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) for a specified time to induce photo-crosslinking.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Click Chemistry: To the cell lysate, add the alkyne-functionalized reporter tag (biotin-alkyne or fluorophore-alkyne) and the click chemistry reaction cocktail (copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand). Incubate to allow the click reaction to proceed.

-

Enrichment/Detection:

-

For biotinylated probes: Add streptavidin-agarose beads to the lysate to capture the biotinylated probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

For fluorescently tagged probes: The labeled proteins can be directly visualized by in-gel fluorescence after SDS-PAGE.

-

-

Target Identification:

-

Western Blotting: Analyze the enriched proteins by SDS-PAGE and western blotting using an antibody against a suspected target protein.

-

Mass Spectrometry: For unbiased target identification, the enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The identified proteins are then ranked based on their abundance in the probe-treated sample compared to the control.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a representative signaling pathway, the PI3K-Akt pathway, and how a this compound-based chemical probe could be utilized to study a kinase within this cascade. This is a hypothetical example to demonstrate the application of such a probe.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to Photoaffinity Labeling with 4-Azidoaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions within complex biological systems.[1] It enables the covalent linking of a probe molecule to its biological target (e.g., a protein) through the light-induced activation of a photoreactive group.[1][2] Aryl azides, such as 4-azidoaniline, are widely used photoreactive moieties for this purpose.[1] A typical photoaffinity probe consists of a ligand for specific binding, a photoreactive group like this compound for covalent capture, and often a reporter tag (e.g., biotin, alkyne) for enrichment and detection.[3][4] This guide provides a detailed protocol for using this compound in PAL experiments, from probe design to target identification.

Core Principles of Photoaffinity Labeling

The process involves three fundamental steps:

-

Reversible Binding: A custom-synthesized probe, incorporating a ligand of interest attached to this compound, is introduced into a biological sample (e.g., cell lysate, live cells). The probe binds non-covalently to its specific target protein.[1][5]

-

Photoactivation: Upon irradiation with UV light at a specific wavelength, the chemically inert azido group of this compound is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.[1][6]

-

Covalent Cross-linking: The short-lived nitrene rapidly forms a stable covalent bond with proximal amino acid residues at the binding site, permanently linking the probe to its target.[1][6] This allows for the subsequent isolation and identification of the target protein.

Caption: Photochemical activation of an aryl azide to form a reactive nitrene for covalent labeling.

Experimental Protocols

This section provides a generalized protocol. Optimal conditions, such as probe concentration and UV irradiation time, must be empirically determined for each specific biological system and probe.

Probe Design and Synthesis

A this compound-based photoaffinity probe typically contains three key components:

-

Specificity Unit: The ligand or pharmacophore that provides binding affinity and selectivity for the target protein.[2]

-

Photoreactive Group: The this compound moiety, which forms the covalent bond upon UV activation.

-

Reporter Tag: An entity for detection and enrichment, such as a biotin tag (for streptavidin purification) or an alkyne/azide handle for "click chemistry" ligation.[2][7]

The linker connecting these components should be designed to minimize steric hindrance and maintain the ligand's binding affinity.[2]

Materials and Reagents

-

Photoaffinity Probe: Synthesized probe containing this compound.

-

Biological Sample: Cell lysate, purified protein, or live cells.

-

Buffers:

-

Binding/Lysis Buffer: Buffer compatible with target protein stability (e.g., PBS, HEPES). Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) as they can quench the nitrene or reduce the azide group, respectively. [8]

-

Wash Buffers: Appropriate buffers for washing steps post-labeling.

-

-

UV Light Source: A UV lamp with an appropriate wavelength output (typically 260-365 nm for aryl azides).[3][4] A Rayonet chamber reactor is often used.[9]

-

Enrichment Reagents: e.g., Streptavidin-conjugated beads for biotinylated probes.

-

Analytical Equipment: SDS-PAGE system, Western blot equipment, mass spectrometer.

Step-by-Step Protocol

Step 1: Incubation (Binding)

-

Prepare the biological sample (e.g., cultured cells, cell lysate).

-

For live cell experiments, pre-treat cells with the parent compound (without the azido group) as a negative control for competition assays.[5]

-

Add the this compound photoaffinity probe to the sample. Incubate under conditions that allow for specific binding to the target protein (e.g., 30 minutes at 37°C for live cells).[5] The optimal concentration should be determined experimentally, but concentrations as low as 1 µM have been used successfully.[7][10]

Step 2: UV Irradiation (Cross-linking)

-

Transfer the samples to a suitable UV-transparent vessel, such as a quartz cuvette or a petri dish on a cold surface.[8]

-

Place the sample under the UV lamp. To prevent sample heating and potential protein degradation, perform irradiation on ice or in a cold room.[8][9]

-

Irradiate the sample with UV light. The optimal wavelength and duration must be optimized. A common starting point for aryl azides is 30 minutes with a long-wavelength UV lamp (e.g., 350-366 nm).[8]

Step 3: Sample Processing and Target Enrichment